molecular formula C10H6ClNO2 B11896173 1-Hydroxyisoquinoline-4-carbonyl chloride CAS No. 94974-61-5

1-Hydroxyisoquinoline-4-carbonyl chloride

Cat. No.: B11896173
CAS No.: 94974-61-5
M. Wt: 207.61 g/mol
InChI Key: ZUZJLYZREKXIEV-UHFFFAOYSA-N
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Description

1-Hydroxyisoquinoline-4-carbonyl chloride is a chemical compound belonging to the isoquinoline family Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinolines, with a nitrogen atom in the ring structure

Properties

CAS No.

94974-61-5

Molecular Formula

C10H6ClNO2

Molecular Weight

207.61 g/mol

IUPAC Name

1-oxo-2H-isoquinoline-4-carbonyl chloride

InChI

InChI=1S/C10H6ClNO2/c11-9(13)8-5-12-10(14)7-4-2-1-3-6(7)8/h1-5H,(H,12,14)

InChI Key

ZUZJLYZREKXIEV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CNC2=O)C(=O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Hydroxyisoquinoline-4-carbonyl chloride can be synthesized through various methods. One common approach involves the reaction of isoquinoline with phosgene (COCl₂) in the presence of a base such as pyridine. The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of phosgene. The general reaction scheme is as follows:

[ \text{Isoquinoline} + \text{Phosgene} \rightarrow \text{1-Hydroxyisoquinoline-4-carbonyl chloride} ]

Industrial Production Methods

Industrial production of 1-Hydroxyisoquinoline-4-carbonyl chloride may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process. Additionally, alternative methods such as the use of safer reagents or catalysts may be explored to improve yield and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-Hydroxyisoquinoline-4-carbonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles such as amines, alcohols, or thiols.

    Oxidation and Reduction: The hydroxyl group in the isoquinoline ring can undergo oxidation to form quinones or reduction to form dihydroisoquinolines.

    Coupling Reactions: The compound can be used in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines (e.g., aniline) or alcohols (e.g., methanol) in the presence of a base (e.g., triethylamine) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be employed.

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

Major Products Formed

    Substitution Products: Depending on the nucleophile, products such as 1-hydroxyisoquinoline-4-carbamates or 1-hydroxyisoquinoline-4-ethers can be formed.

    Oxidation Products: Quinones or isoquinoline N-oxides.

    Reduction Products: Dihydroisoquinolines.

Scientific Research Applications

Medicinal Chemistry

1-Hydroxyisoquinoline-4-carbonyl chloride is utilized in the synthesis of pharmaceutical compounds due to its ability to form diverse derivatives. Notably, it has been explored for its potential as an inhibitor of hypoxia-inducible factors (HIFs), which are crucial in regulating cellular responses to low oxygen levels. This application is particularly relevant in cancer research, where HIFs play a role in tumor progression.

  • Case Study : A study demonstrated that derivatives of 1-hydroxyisoquinoline-4-carbonyl chloride exhibited selective inhibition of prolyl hydroxylase domain proteins (PHDs), which are involved in HIF regulation. These findings suggest potential therapeutic applications in treating conditions related to hypoxia, such as ischemic diseases and certain cancers .

Antiviral Activity

Research indicates that this compound may possess antiviral properties, specifically against Hepatitis B Virus (HBV). In vitro studies have shown that derivatives can inhibit HBV replication at low micromolar concentrations, highlighting their potential for developing antiviral therapies.

  • Data Summary :
Activity TypeObservationsEC50 (μM)Cytotoxicity
AntiviralInhibition of HBV replication1.1 - 7.7Low
Enzyme InhibitionInteraction with target proteinsN/AN/A

This data suggests that 1-hydroxyisoquinoline-4-carbonyl chloride derivatives may be promising candidates for further development as antiviral agents .

Organic Synthesis

In organic chemistry, 1-hydroxyisoquinoline-4-carbonyl chloride serves as a key intermediate for synthesizing various bioactive compounds. Its ability to undergo nucleophilic substitution reactions allows chemists to introduce different functional groups, facilitating the creation of complex molecules.

  • Example Applications :
    • Synthesis of isoquinoline-based pharmaceuticals.
    • Development of enzyme inhibitors targeting specific biochemical pathways.

The biological activities of 1-hydroxyisoquinoline-4-carbonyl chloride have been the subject of extensive research. Its interactions with enzymes and receptors are critical for understanding its therapeutic potential.

  • Mechanistic Insights : The compound's chloro group can form covalent bonds with nucleophilic sites on proteins, while the hydroxyl and carbonyl groups facilitate hydrogen bonding and electrostatic interactions, modulating protein activity and influencing various biochemical pathways .

Mechanism of Action

The mechanism of action of 1-Hydroxyisoquinoline-4-carbonyl chloride depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved can vary based on the specific isoquinoline derivative and its intended use.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: A structurally related compound with a nitrogen atom in the ring. It is used in the synthesis of antimalarial drugs.

    Isoquinoline: The parent compound of 1-Hydroxyisoquinoline-4-carbonyl chloride, used in the synthesis of various alkaloids and pharmaceuticals.

    1-Chloroisoquinoline: A chlorinated derivative of isoquinoline with similar reactivity.

Uniqueness

1-Hydroxyisoquinoline-4-carbonyl chloride is unique due to the presence of both a hydroxyl group and a carbonyl chloride group in the isoquinoline ring. This dual functionality allows for diverse chemical reactivity and the potential for multiple applications in organic synthesis and medicinal chemistry.

Biological Activity

1-Hydroxyisoquinoline-4-carbonyl chloride is a chemical compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

1-Hydroxyisoquinoline-4-carbonyl chloride has the following chemical properties:

PropertyDetails
Molecular Formula C10H8ClNO2
Molecular Weight 211.63 g/mol
IUPAC Name 1-hydroxyisoquinoline-4-carbonyl chloride

The biological activity of 1-hydroxyisoquinoline-4-carbonyl chloride primarily involves its interaction with various biological targets. Research indicates that it may act as an inhibitor of certain enzymes and receptors, which can lead to therapeutic effects in various diseases.

  • Enzyme Inhibition : The compound has shown potential in inhibiting enzymes related to disease processes, such as viral replication and cancer cell proliferation.
  • Receptor Modulation : It may also interact with specific receptors, modulating their activity and influencing cellular signaling pathways.

Therapeutic Applications

1-Hydroxyisoquinoline-4-carbonyl chloride has been investigated for several therapeutic applications:

  • Antiviral Activity : Studies have suggested that this compound exhibits antiviral properties, particularly against viruses such as HIV and HCV. Its mechanism involves inhibiting viral enzymes that are crucial for replication.
  • Anticancer Properties : Preliminary research indicates that it may have anticancer effects by inducing apoptosis in cancer cells and inhibiting tumor growth.

Research Findings

Recent studies have provided valuable insights into the biological activity of 1-hydroxyisoquinoline-4-carbonyl chloride:

  • Antiviral Efficacy : A study demonstrated that derivatives of isoquinoline compounds, including 1-hydroxyisoquinoline-4-carbonyl chloride, showed significant inhibition of HIV replication in vitro. The compounds were effective at low micromolar concentrations, exhibiting selectivity towards viral targets without significant cytotoxicity to host cells .
  • Mechanistic Insights : Further research utilizing structure-activity relationship (SAR) analyses revealed that modifications to the hydroxyl and carbonyl groups could enhance antiviral potency. For instance, compounds with specific substituents on the isoquinoline ring exhibited improved binding affinity to viral enzymes .
  • Case Studies : In clinical settings, derivatives of 1-hydroxyisoquinoline have been evaluated for their effectiveness against HCV co-infections. Results indicated a promising therapeutic index, suggesting potential for development as a dual-action antiviral treatment .

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